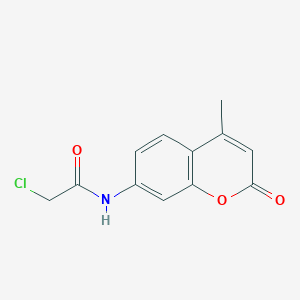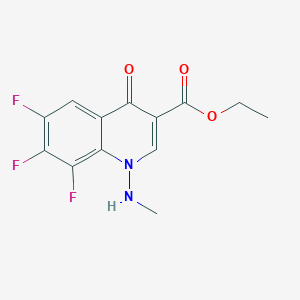![molecular formula C21H20N2O4 B2478795 N-(2-(シクロプロパンカルボニル)-1,2,3,4-テトラヒドロイソキノリン-7-イル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド CAS No. 955767-47-2](/img/structure/B2478795.png)
N-(2-(シクロプロパンカルボニル)-1,2,3,4-テトラヒドロイソキノリン-7-イル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is an intriguing compound with a complex structure. It combines several functional groups and structural motifs, including a tetrahydroisoquinoline core, a benzo[d][1,3]dioxole ring, and a cyclopropanecarbonyl moiety. This unique arrangement of chemical features makes it a subject of interest in various scientific fields, such as medicinal chemistry and organic synthesis.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives might be explored for their biological activity, such as binding to specific proteins or receptors.
Industry: As a specialized intermediate in the synthesis of advanced materials or pharmaceuticals.
作用機序
Target of Action
The compound, also known as N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents due to its role in cell division .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathway involving tubulin and microtubules. By suppressing tubulin polymerization or stabilizing microtubule structure, it disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in cell cycle arrest, particularly at the S phase, and induces apoptosis in cancer cells . This leads to a reduction in cancer cell proliferation, contributing to its anticancer activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the tetrahydroisoquinoline core: This is often achieved through Pictet-Spengler reaction, where an aldehyde and an amine react in the presence of an acid catalyst.
Attachment of the cyclopropanecarbonyl group: This step can be performed by acylation of the tetrahydroisoquinoline core using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Incorporation of the benzo[d][1,3]dioxole ring: This can involve coupling reactions, such as Suzuki coupling or Stille coupling, to attach the benzo[d][1,3]dioxole moiety to the intermediate product.
Industrial Production Methods
While detailed industrial production methods for this specific compound may not be widely published, general strategies involve optimizing reaction conditions for large-scale synthesis, including catalyst selection, solvent choice, and temperature control, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo several types of chemical reactions:
Oxidation and reduction: These reactions can modify the functional groups present in the compound, altering its chemical properties.
Substitution reactions: These can replace certain functional groups with others, potentially creating derivatives with different biological activities.
Hydrolysis: This can break the compound into smaller fragments under specific conditions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride for redox reactions. Substitution reactions may involve reagents such as halogens or nucleophiles, while hydrolysis can be facilitated by acids or bases.
Major Products Formed
Depending on the reaction type, the products can range from oxidized or reduced forms of the compound to entirely new derivatives with different functional groups.
類似化合物との比較
Compounds with tetrahydroisoquinoline cores, such as tetrahydroisoquinoline alkaloids.
Molecules featuring the benzo[d][1,3]dioxole ring, like safrole derivatives.
Cyclopropanecarbonyl-containing compounds, which are less common but have unique chemical properties.
Conclusion
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a multifaceted compound with significant potential in scientific research. Its unique structure and versatile chemical reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry. As research progresses, its applications and importance will likely expand, offering new insights and innovations.
特性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-20(15-4-6-18-19(10-15)27-12-26-18)22-17-5-3-13-7-8-23(11-16(13)9-17)21(25)14-1-2-14/h3-6,9-10,14H,1-2,7-8,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZDGKWRDOPYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2478712.png)




![1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2478720.png)

![(3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2478723.png)


![3-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2478727.png)



